2-(Cyclohexyloxy)ethanol
Overview
Description
2-(Cyclohexyloxy)ethanol is an organic compound with the molecular formula C8H16O2. It is a colorless, viscous liquid that is insoluble in water but soluble in most organic solvents. This compound is known for its versatile applications in chemical synthesis and scientific research .
Mechanism of Action
Target of Action
It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Its use in proteomics research suggests that it may have effects at the protein level .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
2-(Cyclohexyloxy)ethanol has been shown to have an antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)ethanol typically involves the reaction of cyclohexanol with ethylene oxide. One common method includes the following steps :
Formation of 1,4-Dioxaspiro[4.5]decane: Cyclohexanone reacts with 1,2-ethanediol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is refluxed until the theoretical amount of water is collected.
Reduction to this compound: The intermediate 1,4-Dioxaspiro[4.5]decane is then reduced using lithium aluminum hydride in an anhydrous ether solution under a nitrogen atmosphere.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Cyclohexyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form cyclohexanol and ethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Cyclohexanone, acetaldehyde.
Reduction: Cyclohexanol, ethanol.
Substitution: Various substituted ethers.
Scientific Research Applications
2-(Cyclohexyloxy)ethanol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antibacterial properties.
Industry: It is used as a solvent and in the production of other chemical intermediates.
Comparison with Similar Compounds
2-(Hexyloxy)ethanol: Another glycol ether with similar properties but different molecular structure.
Cyclohexyl acetate: Used in similar applications but differs in its ester functional group.
Uniqueness of 2-(Cyclohexyloxy)ethanol:
Versatility: It can undergo various chemical reactions, making it a valuable intermediate in organic synthesis.
Antibacterial Activity: Its effectiveness against Gram-positive bacteria, including MRSA, sets it apart from other similar compounds.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-cyclohexyloxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPMEOKJKCEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32128-53-3 | |
Record name | Poly(oxy-1,2-ethanediyl), α-cyclohexyl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32128-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50279643 | |
Record name | 2-(Cyclohexyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-88-5 | |
Record name | 2-(Cyclohexyloxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexyloxyethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Cyclohexyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Cyclohexyloxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Cyclohexyloxy)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMC7J54PGD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(Cyclohexyloxy)ethanol a superior synergist for poly(N-isopropyl methacrylamide) (PNIPMAm) compared to other tested solvents?
A1: The research by [] investigated various solvents for their synergistic effects on PNIPMAm's ability to inhibit hydrate formation. While the exact mechanism isn't fully elucidated in the paper, several factors likely contribute to this compound's superior performance:
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